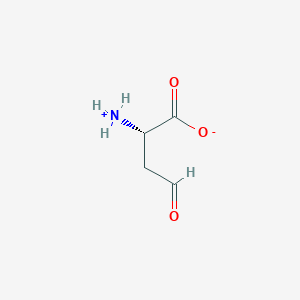
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Übersicht
Beschreibung
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized from 1,1,1-tris(hydroxymethyl)ethane through a series of reactions involving acetone and 2,2-dimethoxypropane.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a suitable thiophene precursor.
Sulfonamide Group Addition: The sulfonamide group is added through a sulfonation reaction followed by amination.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and dioxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their properties, such as conductivity and stability.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in drug design, making this compound a potential candidate for developing new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Industry: It can be used to modify the properties of polymers for specific applications.
Wirkmechanismus
The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and dioxane rings contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene: Lacks the sulfonamide group, making it less versatile in biological applications.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Known for its use in trapping adducts in chemical reactions.
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine: Contains an amine group instead of a sulfonamide, altering its reactivity and applications.
Uniqueness: The presence of both the sulfonamide group and the dioxane ring in 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide provides a unique combination of properties that can be exploited in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a compound of significant interest.
Eigenschaften
IUPAC Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLQNMKACMFWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628810 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138890-87-6 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
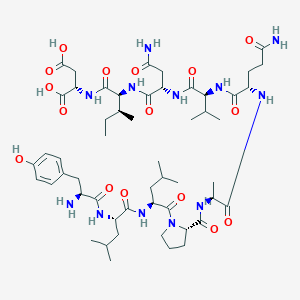
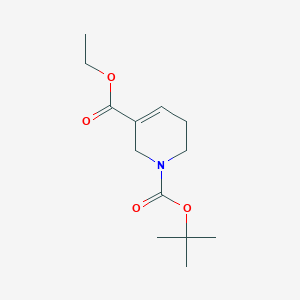

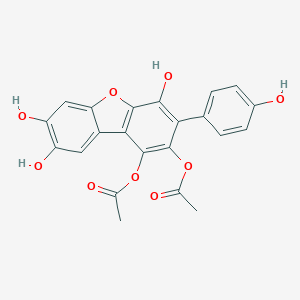
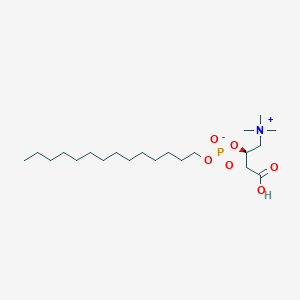
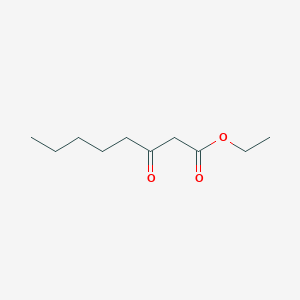

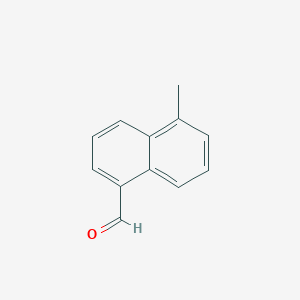
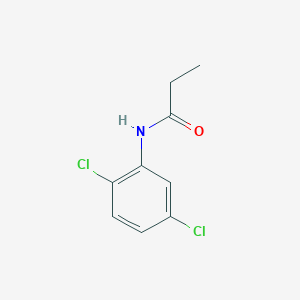
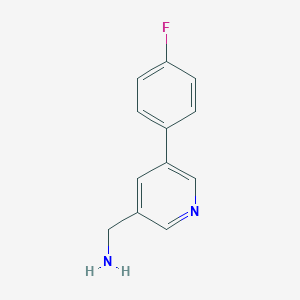
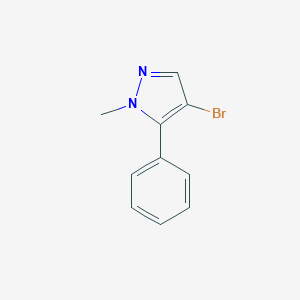
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
